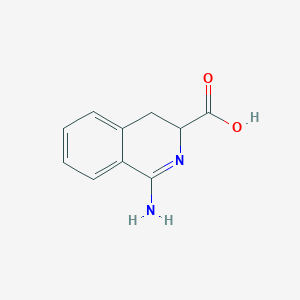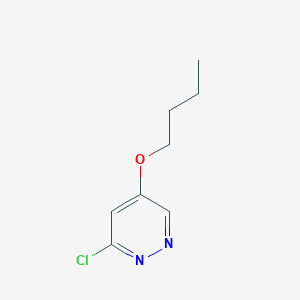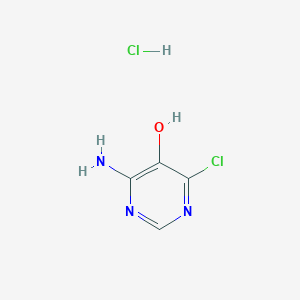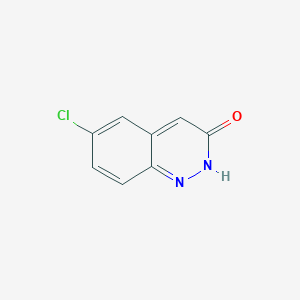
1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a dihydroisoquinoline ring. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized through various methods. One efficient method involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This reaction employs O-benzoyl hydroxylamines as electrophilic amino sources and proceeds under redox-neutral conditions . Another traditional method includes the nucleophilic substitution of readily prepared 3,4-dihydroisoquinolines and the Bischler-Napieralski reaction starting from urea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The palladium-catalyzed method is preferred due to its efficiency and practicality, allowing for the formation of the desired product in one step with minimal by-products .
化学反応の分析
Types of Reactions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in oxidative stress and improved neuronal function, which is beneficial in treating neurodegenerative diseases .
類似化合物との比較
3,4-Dihydroisoquinoline-3-carboxylic acid: Lacks the amino group, resulting in different chemical properties and biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains an additional hydrogen atom, leading to variations in reactivity and enzyme inhibition.
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: Possesses hydroxyl groups, enhancing its antioxidant properties.
Uniqueness: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the dihydroisoquinoline ring. This structural feature contributes to its distinct chemical reactivity and potent enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
758726-16-8 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
1-amino-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14) |
InChIキー |
STBHRTRQOWKPNV-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(C2=CC=CC=C21)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)





![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)


![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)

